molecular formula C16H22N2O2 B15064180 Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate

Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate

Katalognummer: B15064180
Molekulargewicht: 274.36 g/mol
InChI-Schlüssel: QNKSXTJRBFMXGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate typically involves the reaction of 2,3-dihydrospiro[indene-1,4’-piperidine] hydrochloride with ethyl 3-bromopropionate in the presence of N,N-di-iso-propylethylamine (Hünig base) in dry ethanol. The reaction mixture is stirred at 65°C under an inert atmosphere for 18 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the brain, leading to its anxiolytic effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate the activity of certain G-protein-coupled receptors .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Ethyl (2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)carbamate is unique due to its spiro structure, which imparts distinct chemical and biological properties. Unlike other carbamate compounds, its spiro configuration may enhance its stability and specificity in biological systems.

Eigenschaften

Molekularformel

C16H22N2O2

Molekulargewicht

274.36 g/mol

IUPAC-Name

ethyl N-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylcarbamate

InChI

InChI=1S/C16H22N2O2/c1-2-20-15(19)18-14-11-16(7-9-17-10-8-16)13-6-4-3-5-12(13)14/h3-6,14,17H,2,7-11H2,1H3,(H,18,19)

InChI-Schlüssel

QNKSXTJRBFMXGS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1CC2(CCNCC2)C3=CC=CC=C13

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.